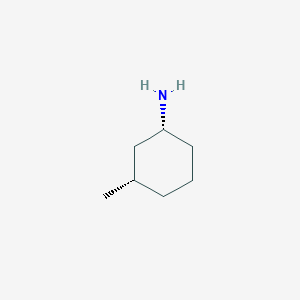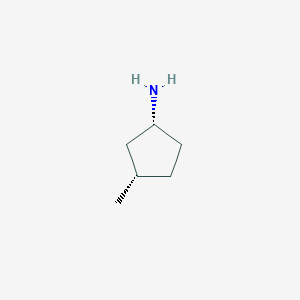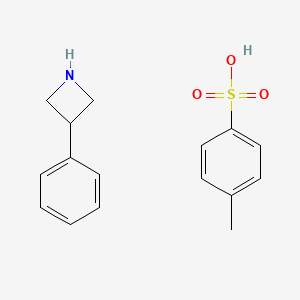![molecular formula C21H26N2O5S B8187284 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate](/img/structure/B8187284.png)
6-Cbz-2,6-diaza-spiro[3.4]octane tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cbz-2,6-diaza-spiro[3.4]octane tosylate is a chemical compound with the molecular formula C21H26N2O5S and a molecular weight of 418.51 g/mol . It is a light yellow solid and is known for its unique spirocyclic structure, which includes a diaza-spiro[3.4]octane core. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate typically involves the following steps:
Formation of the diaza-spiro[3.4]octane core: This is achieved through a cyclization reaction involving appropriate precursors such as diamines and cyclic ketones.
Introduction of the carbobenzoxy (Cbz) protecting group: The Cbz group is introduced to protect the nitrogen atoms during subsequent reactions. This is usually done using benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Cbz-2,6-diaza-spiro[3.4]octane tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The Cbz protecting group can be removed through hydrogenation or other reduction methods to yield the free amine.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium hydroxide in polar solvents.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the tosylate group.
Reduction: Free amine derivatives.
Oxidation: Oxidized derivatives such as N-oxides.
Aplicaciones Científicas De Investigación
6-Cbz-2,6-diaza-spiro[3.4]octane tosylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate is primarily related to its ability to interact with various molecular targets through its diaza-spiro[3.4]octane core. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, thereby influencing molecular pathways involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-diaza-spiro[3.4]octane: Lacks the Cbz and tosylate groups, making it less versatile in synthetic applications.
6-Cbz-2,6-diaza-spiro[3.4]octane: Similar structure but without the tosylate group, which limits its reactivity in substitution reactions.
2,6-diaza-spiro[3.4]octane-6-carboxylate: Contains a carboxylate group instead of the tosylate group, leading to different reactivity and applications.
Uniqueness
6-Cbz-2,6-diaza-spiro[3.4]octane tosylate is unique due to its combination of the diaza-spiro[3.4]octane core, Cbz protecting group, and tosylate group. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.C7H8O3S/c17-13(18-8-12-4-2-1-3-5-12)16-7-6-14(11-16)9-15-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,15H,6-11H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGGQRIPVHFWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC12CNC2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate](/img/structure/B8187279.png)


![(R)-6-Methyl-1,6-diaza-spiro[3.4]octane](/img/structure/B8187298.png)
